6-Oxo-3-azabicyclo[3.2.0]heptane-2-carboxylic acid;2,2,2-trifluoroacetic acid
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Overview
Description
6-Oxo-3-azabicyclo[3.2.0]heptane-2-carboxylic acid;2,2,2-trifluoroacetic acid is a compound with a unique bicyclic structure. It is composed of a 3-azabicyclo[3.2.0]heptane ring system with a carboxylic acid group at the 2-position and a ketone group at the 6-position. The compound is further complexed with 2,2,2-trifluoroacetic acid, which is known for its strong acidity and ability to stabilize various chemical structures .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Oxo-3-azabicyclo[3.2.0]heptane-2-carboxylic acid;2,2,2-trifluoroacetic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the use of palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes . This reaction proceeds efficiently with a broad array of substrates and can be further functionalized to build up a library of bridged aza-bicyclic structures.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar cyclization reactions, optimized for yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography can enhance the efficiency of production.
Chemical Reactions Analysis
Types of Reactions
6-Oxo-3-azabicyclo[3.2.0]heptane-2-carboxylic acid;2,2,2-trifluoroacetic acid undergoes various chemical reactions, including:
Oxidation: The ketone group can be further oxidized to form carboxylic acids.
Reduction: The ketone group can be reduced to form alcohols.
Substitution: The carboxylic acid group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) can be used to convert the carboxylic acid group to acyl chlorides or bromides.
Major Products
Oxidation: Formation of dicarboxylic acids.
Reduction: Formation of secondary alcohols.
Substitution: Formation of acyl halides and esters.
Scientific Research Applications
6-Oxo-3-azabicyclo[3.2.0]heptane-2-carboxylic acid;2,2,2-trifluoroacetic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 6-Oxo-3-azabicyclo[3.2.0]heptane-2-carboxylic acid;2,2,2-trifluoroacetic acid involves its interaction with specific molecular targets. The compound can inhibit enzymes by binding to their active sites, thereby blocking their catalytic activity. The trifluoroacetic acid component enhances the compound’s stability and solubility, facilitating its interaction with biological targets .
Properties
Molecular Formula |
C9H10F3NO5 |
---|---|
Molecular Weight |
269.17 g/mol |
IUPAC Name |
6-oxo-3-azabicyclo[3.2.0]heptane-2-carboxylic acid;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C7H9NO3.C2HF3O2/c9-5-1-3-4(5)2-8-6(3)7(10)11;3-2(4,5)1(6)7/h3-4,6,8H,1-2H2,(H,10,11);(H,6,7) |
InChI Key |
QOLUCNMESQIQBI-UHFFFAOYSA-N |
Canonical SMILES |
C1C2C(C1=O)CNC2C(=O)O.C(=O)(C(F)(F)F)O |
Origin of Product |
United States |
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